![molecular formula C22H46N2O B13810133 n-[2-(Diethylamino)ethyl]hexadecanamide CAS No. 56252-82-5](/img/structure/B13810133.png)
n-[2-(Diethylamino)ethyl]hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(Diethylamino)ethyl]hexadecanamide: is a chemical compound with the molecular formula C22H46N2O and a molecular weight of 354.61 g/mol . It is also known by its CAS number 56252-82-5 . This compound is characterized by its long carbon chain and the presence of a diethylamino group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(Diethylamino)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with diethylaminoethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: n-[2-(Diethylamino)ethyl]hexadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
n-[2-(Diethylamino)ethyl]hexadecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-[2-(Diethylamino)ethyl]hexadecanamide involves its interaction with cell membranes. The diethylamino group can interact with phospholipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
- n-[2-(Diethylamino)ethyl]octadecanamide
- n-[2-(Diethylamino)ethyl]dodecanamide
- n-[2-(Diethylamino)ethyl]tetradecanamide
Comparison: n-[2-(Diethylamino)ethyl]hexadecanamide is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to its shorter or longer chain analogs, it may exhibit different solubility, melting point, and reactivity .
Properties
CAS No. |
56252-82-5 |
|---|---|
Molecular Formula |
C22H46N2O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C22H46N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(5-2)6-3/h4-21H2,1-3H3,(H,23,25) |
InChI Key |
KCLXSYIZWFJVDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
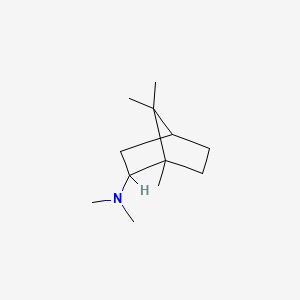
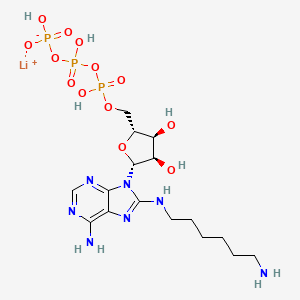
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)

![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
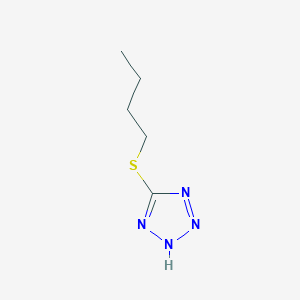
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
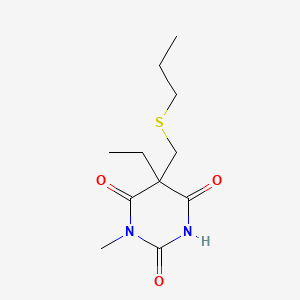
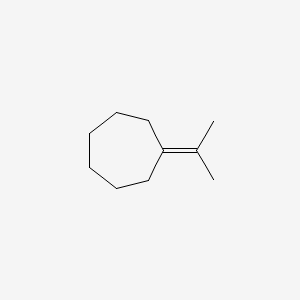
![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)

![1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-cyclohexylphenyl]ethanone;hydrochloride](/img/structure/B13810139.png)
